Fmoc-Ile-Gly-OH

描述

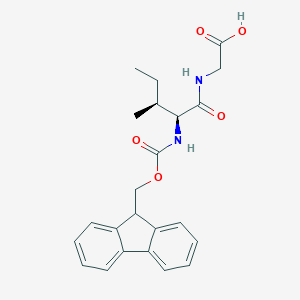

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-[[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-3-14(2)21(22(28)24-12-20(26)27)25-23(29)30-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19,21H,3,12-13H2,1-2H3,(H,24,28)(H,25,29)(H,26,27)/t14-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVPMIIMLKAWZFO-QKKBWIMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc Ile Gly Oh and Its Derivatives

Foundational Aspects of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

General Principles and Mechanistic Considerations

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the stepwise construction of peptides on an insoluble polymer support. powdersystems.comrsc.org The process begins by attaching the first N-terminally protected amino acid to the solid support, typically a resin. powdersystems.comrsc.orgbiosynth.com The peptide chain is then elongated through a series of iterative cycles, each consisting of deprotection of the N-terminal α-amino group, washing to remove excess reagents and byproducts, and coupling of the next protected amino acid. powdersystems.comrsc.orgbiosynth.com This cyclical process is repeated until the desired peptide sequence is assembled. csic.es Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed. jpt.combiosynth.com

The two most prevalent strategies in SPPS are defined by the type of temporary Nα-protecting group used: the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. csic.esbiotage.com The Fmoc strategy is often favored due to the milder conditions required for deprotection, which are compatible with a wider range of sensitive peptide sequences. nih.gov

Advanced Strategies in Fmoc-Ile-Gly-OH Incorporation

The successful incorporation of this compound and its derivatives into a growing peptide chain relies on the optimization of the peptide bond formation step. This involves the careful selection of coupling reagents and the implementation of strategies to enhance coupling efficiency, particularly when dealing with sterically hindered amino acids or "difficult" sequences.

Mitigation of Synthetic Challenges

The synthesis of peptides, particularly those containing hydrophobic residues or specific sequences, is often complicated by issues that can significantly reduce yield and purity. Key among these are the aggregation of the growing peptide chain and the occurrence of deleterious side reactions.

Prevention of Aggregation in Peptide Synthesis Sequences

Peptide aggregation, driven by the formation of intermolecular hydrogen bonds leading to stable β-sheet structures, is a major obstacle in Fmoc solid-phase peptide synthesis (SPPS). peptide.comchempep.com This phenomenon can hinder the accessibility of the N-terminal amine for subsequent coupling reactions, leading to incomplete sequences and low yields. peptide.comchempep.com Sequences containing hydrophobic amino acids such as isoleucine (Ile), valine (Val), and leucine (B10760876) (Leu) are particularly prone to aggregation. nih.gov

A highly effective strategy to disrupt the hydrogen bonding network responsible for aggregation is the introduction of backbone-protecting groups. peptide.comsigmaaldrich.com N-substituted glycine (B1666218) derivatives, such as those incorporating the 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen, serve this purpose by physically preventing the formation of interchain hydrogen bonds. peptide.comsigmaaldrich.compeptide.com

The dipeptide Fmoc-Ile-(Dmb)Gly-OH is a prime example of such a derivative. peptide.comiris-biotech.deiris-biotech.de By incorporating this dipeptide, the Dmb group acts as a temporary, acid-labile shield on the backbone amide nitrogen. iris-biotech.deiris-biotech.de This substitution disrupts the regular secondary structure that leads to aggregation, thereby improving the solvation of the peptide-resin complex and facilitating more efficient coupling and deprotection steps. sigmaaldrich.comresearchgate.net The Dmb group is conveniently removed during the final trifluoroacetic acid (TFA) cleavage from the resin. peptide.compeptide.com The use of pre-formed dipeptides like Fmoc-Ile-(Dmb)Gly-OH is often preferred to circumvent the potentially difficult coupling onto the sterically hindered secondary amine of a Dmb-protected glycine residue. sigmaaldrich.comiris-biotech.de

Table 1: Application of N-Substituted Glycine Derivatives in Mitigating Aggregation

| Derivative | Protective Group | Mechanism of Action | Key Advantage |

|---|---|---|---|

| Fmoc-Ile-(Dmb)Gly-OH | 2,4-dimethoxybenzyl (Dmb) | Disrupts interchain hydrogen bonding by backbone amide protection. peptide.comsigmaaldrich.compeptide.com | Prevents aggregation, especially in hydrophobic sequences, improving yield and purity. sigmaaldrich.comiris-biotech.deresearchgate.net |

| Fmoc-Gly-(Dmb)Gly-OH | 2,4-dimethoxybenzyl (Dmb) | Similar to above, used when Gly is adjacent to aggregation-prone residues. sigmaaldrich.compeptide.com | Enhances solubility and synthetic efficiency for difficult sequences. peptide.comiris-biotech.de |

Another powerful tool for combating aggregation is the use of pseudoproline dipeptides. peptide.comchempep.compeptide.com These are specialized dipeptides derived from serine (Ser) or threonine (Thr) where the side-chain hydroxyl group is cyclized with an aldehyde or ketone to form an oxazolidine (B1195125) ring. chempep.compeptide.comiris-biotech.de This cyclic structure, which is cleaved by TFA during the final deprotection step to regenerate the native residue, introduces a "kink" into the peptide backbone, similar to that caused by a proline residue. chempep.compeptide.com

This conformational disruption effectively breaks up the β-sheet structures responsible for aggregation. peptide.comiris-biotech.de The introduction of pseudoproline dipeptides, such as Fmoc-Xaa-Ser(ψPro)-OH or Fmoc-Xaa-Thr(ψPro)-OH, enhances the solvation of the growing peptide chain, leading to improved coupling efficiency and higher yields of the crude product. chempep.compeptide.comiris-biotech.de While pseudoprolines are highly effective, their application is limited to sequences containing serine or threonine. researchgate.net

Table 2: Comparison of Aggregation Mitigation Strategies

| Strategy | Description | Applicability |

|---|---|---|

| N-Substituted Glycine Derivatives | Incorporation of groups like Dmb on the backbone nitrogen. peptide.comsigmaaldrich.com | Applicable at glycine positions within the peptide sequence. sigmaaldrich.comresearchgate.net |

| Pseudoproline Dipeptides | Use of Ser/Thr-derived oxazolidine dipeptides to create a backbone "kink". chempep.compeptide.com | Limited to sequences containing Serine or Threonine residues. researchgate.net |

Addressing Peptide Side Reactions in Fmoc Solid-Phase Synthesis

Beyond aggregation, several side reactions can compromise the integrity of the target peptide during Fmoc SPPS. Aspartimide and diketopiperazine formation are two of the most common and problematic side reactions. iris-biotech.de

Aspartimide formation is a significant side reaction, particularly in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser. nih.goviris-biotech.de It is catalyzed by both the basic conditions of Fmoc deprotection (piperidine) and the acidic conditions of final cleavage (TFA). iris-biotech.de The reaction involves the cyclization of the aspartic acid side-chain carboxyl group with the backbone amide nitrogen, forming a five-membered succinimide (B58015) ring (aspartimide). iris-biotech.debiotage.com This intermediate can then be opened by nucleophiles like piperidine (B6355638) or water, leading to a mixture of byproducts, including α- and β-aspartyl peptides, as well as their D-isomers, which are often difficult to separate from the desired product. nih.govsemanticscholar.org

Diketopiperazine (DKP) formation is another cyclization side reaction that primarily occurs at the dipeptide stage of the synthesis. iris-biotech.de After the deprotection of the second amino acid, its free N-terminal amine can attack the ester linkage anchoring the peptide to the resin, leading to the formation of a cyclic dipeptide (a diketopiperazine) and cleavage of the dipeptide from the resin. iris-biotech.de This side reaction is particularly prevalent when proline is the second or third residue in the sequence. iris-biotech.de

To combat these side reactions, several strategies have been developed.

Backbone protection , as discussed for aggregation, is also the most effective method for completely preventing aspartimide formation. nih.govbiotage.com By introducing a protecting group like Dmb on the nitrogen of the residue following the aspartic acid (e.g., using Fmoc-Asp(OtBu)-(Dmb)Gly-OH), the nucleophilic attack required for cyclization is blocked. researchgate.netnih.gov This strategy is highly effective for problematic sequences like Asp-Gly. researchgate.net

Acidic modifiers added to the Fmoc deprotection solution can significantly suppress aspartimide formation. Adding agents like hydroxybenzotriazole (B1436442) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) to the piperidine solution can reduce the basicity and lower the rate of aspartimide formation. nih.govbiotage.com For instance, adding 1M Oxyma to a 20% piperidine solution in DMF has been shown to substantially reduce aspartimide-related impurities. nih.govsemanticscholar.org

For diketopiperazine formation , several countermeasures exist. One common approach is to introduce the first two amino acids as a pre-formed dipeptide unit, thus bypassing the vulnerable dipeptidyl-resin intermediate. peptide.com Another strategy involves using a more sterically hindered resin, such as 2-chlorotrityl chloride resin, which can inhibit the cyclization reaction. peptide.com Modifying the Fmoc deprotection conditions, for example by using alternative bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperazine (B1678402), has also been shown to drastically reduce DKP formation. acs.org

Table 3: Summary of Side Reactions and Mitigation Strategies

| Side Reaction | Problematic Sequences | Mitigation Strategies |

|---|---|---|

| Aspartimide Formation | Asp-Gly, Asp-Asn, Asp-Ser nih.goviris-biotech.de | - Backbone protection (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH). researchgate.netnih.gov- Addition of acidic modifiers (e.g., HOBt, Oxyma) to deprotection solution. nih.govbiotage.com |

| Diketopiperazine (DKP) Formation | Dipeptide stage, especially with Proline. iris-biotech.de | - Use of dipeptide building blocks. peptide.com- Use of sterically hindered resins (e.g., 2-chlorotrityl chloride). peptide.com- Modified Fmoc-deprotection cocktails (e.g., DBU/piperazine). acs.org |

Sustainable Approaches in this compound Synthesis

The synthesis of peptides, including this compound, has traditionally relied on large volumes of hazardous solvents like N,N-dimethylformamide (DMF). acs.org Recognizing the environmental cost, recent research has focused on developing greener, more sustainable protocols.

Circular Aqueous SPPS Methodologies

A pioneering approach to sustainable peptide synthesis is the development of circular aqueous Solid-Phase Peptide Synthesis (SPPS). nih.govpolypeptide.com This methodology combines the principles of a circular economy with aqueous chemistry, aiming to replace hazardous organic solvents with water-based systems and to recycle the reaction media. nih.govresearchgate.net

In the context of synthesizing this compound, this method would involve performing the Fmoc/t-Bu SPPS process under aqueous conditions. nih.gov The synthesis would commence with a glycine residue attached to a suitable resin, such as TentaGel S, which demonstrates good swelling properties in aqueous solutions. nih.govresearchgate.net The coupling of the subsequent Fmoc-isoleucine (Fmoc-Ile-OH) would be carried out in a medium predominantly composed of water, often mixed with a small amount of a green, low-cost solvent like PolarClean to enhance the solubility of the reagents. nih.govpolypeptide.com A key innovation of this method is the ability to recycle the waste generated during the synthesis. By passing the used solvent through a mixed ion exchange resin, it can be purified and reused in subsequent steps without compromising the quality of the final peptide. nih.govresearchgate.net This circular approach not only obviates the need for large quantities of hazardous solvents but also significantly minimizes waste, aligning with the principles of green chemistry. nih.govpolypeptide.com

Environmentally Benign Reagents for Deprotection (e.g., Calcium (II) Iodide)

A critical step in Fmoc-based SPPS is the removal of the Fmoc protecting group, which is typically accomplished using piperidine, a hazardous base, in a DMF solution. acsgcipr.orgrsc.org The development of environmentally benign deprotection reagents is a major goal in green peptide chemistry. Alternatives such as sodium hydroxide (B78521) (NaOH) in a mixture of greener solvents like 2-MeTHF and methanol (B129727) have been successfully employed. acsgcipr.orgresearchgate.net Other less hazardous base-solvent systems include piperazine with DBU and 4-methylpiperidine. acsgcipr.org

The role of Calcium (II) Iodide (CaI₂) in this context is nuanced. While not a deprotection agent itself, it serves as an effective protective agent for the Fmoc group during certain synthetic manipulations, particularly the saponification (hydrolysis) of C-terminus methyl esters. researchgate.netmdpi.comdntb.gov.ua Standard ester hydrolysis requires strongly basic conditions that would prematurely cleave the Fmoc group. mdpi.comdntb.gov.ua Research has shown that using CaI₂ as an additive allows for the selective hydrolysis of the ester to the required carboxylic acid (e.g., converting Fmoc-Gly-OMe to Fmoc-Gly-OH) while preserving the base-labile Fmoc group. mdpi.commdpi.com This method is considered greener and more efficient than older techniques using toxic organotin compounds. mdpi.comdntb.gov.ua This strategy is crucial for preparing the necessary Fmoc-amino acid building blocks for SPPS in an orthogonal and environmentally conscious manner.

| Reagent/System | Application | Advantage | Reference |

|---|---|---|---|

| NaOH in 2-MeTHF/MeOH | Fmoc Deprotection | Avoids hazardous piperidine and DMF. | acsgcipr.orgresearchgate.net |

| Piperazine and DBU | Fmoc Deprotection | A safer alternative to piperidine for rapid Fmoc removal. | acsgcipr.org |

| Calcium (II) Iodide | Fmoc Group Protection during Ester Hydrolysis | Allows selective saponification without cleaving the Fmoc group; avoids toxic organotins. | mdpi.comdntb.gov.uamdpi.com |

Automation and Parallel Synthesis Techniques

To meet the demands for higher throughput in drug discovery and biological research, peptide synthesis has become increasingly automated and adapted for parallel processing. These technologies are directly applicable to the efficient production of this compound.

Integration of Automated Peptide Synthesizers

Automated peptide synthesizers are instruments designed to perform the repetitive cycles of SPPS (deprotection, washing, coupling) with minimal human intervention. frontiersin.org These systems enhance reproducibility, speed, and efficiency. peptisystems.com The synthesis of this compound on an automated platform, such as a Biotage® Initiator+ Alstra™ or a PeptiPro, would follow a pre-programmed protocol. peptisystems.combiotage.com

The process would begin by loading a reactor column with a pre-loaded Glycine resin. The synthesizer would then automatically perform the following steps for the isoleucine coupling:

Fmoc Deprotection: A solution of a deprotecting agent (e.g., 20% piperidine in DMF, or a greener alternative) is flowed through the reactor to remove the Fmoc group from the resin-bound glycine. uci.edu Some systems use UV monitoring to ensure the deprotection reaction is complete. peptide.com

Washing: The resin is thoroughly washed with a solvent like DMF to remove excess deprotection reagent and the cleaved Fmoc byproduct. uci.edu

Coupling: A solution containing activated Fmoc-Ile-OH is delivered to the reactor. Activation is typically done in situ using coupling reagents like HCTU or HATU. sandlinnotech.com Microwave-enabled synthesizers can use brief periods of heating to accelerate the coupling reaction, which is particularly useful for difficult sequences. biotage.com

Final Wash: The resin is washed again to remove unreacted amino acid and coupling reagents, yielding the resin-bound dipeptide, Fmoc-Ile-Gly-Resin.

This automated cycle significantly reduces synthesis time; a process that could take many hours manually can be completed much more rapidly. peptisystems.com

| Feature | Description | Benefit for this compound Synthesis | Reference |

|---|---|---|---|

| Flow-Through Column Technology | Reagents are pumped through a column containing the resin, ensuring efficient mixing and mass transfer. | Increases efficiency of all washing, deprotection, and coupling steps. | frontiersin.orgpeptisystems.com |

| Microwave Heating | Applies microwave energy to rapidly heat the reaction vessel. | Dramatically reduces reaction times for coupling and deprotection steps. | biotage.com |

| UV Monitoring | Monitors the concentration of the cleaved Fmoc-adduct in the waste stream. | Confirms the completion of the Fmoc-deprotection step, ensuring high-quality synthesis. | peptide.com |

| Multi-Channel Operation | Allows for the synthesis of multiple, different peptides simultaneously in separate reactors. | Enables parallel synthesis for creating peptide libraries. | peptide.com |

"Tea Bag" Strategy for Concurrent Peptide Synthesis

The "tea bag" method is a simple yet powerful technique for the manual or semi-automated parallel synthesis of a large number of different peptides. oup.comqyaobio.com In this strategy, the solid-phase resin for each unique peptide is sealed within a porous polypropylene (B1209903) mesh bag, which is labeled for identification. oup.comslideshare.net

To synthesize this compound as one of many peptides using this method, a "tea bag" containing Glycine-loaded resin would be prepared. oup.com The synthesis proceeds in two main phases:

Differential Coupling: For the amino acid coupling step, the bags are sorted. The bag designated for this compound synthesis would be placed into a reaction vessel containing the activated Fmoc-Isoleucine solution. nih.gov Simultaneously, other bags would be placed in separate vessels containing different activated amino acids according to their target sequences. nih.gov After the coupling reaction, all bags are once again pooled for the common washing steps.

Applications of Fmoc Ile Gly Oh in Advanced Peptide and Protein Research

Contributions to Bioconjugation Chemistry

Fmoc-Ile-Gly-OH is a versatile compound that plays a significant role in bioconjugation chemistry, enabling the linkage of peptides to various biomolecules and facilitating the development of advanced therapeutic and diagnostic tools. Its utility stems from the presence of the Fmoc protecting group, which allows for controlled peptide synthesis and subsequent conjugation reactions.

Linkage of Peptides to Biomolecules for Research Probes

The compound this compound is utilized in bioconjugation processes to link peptides to other biomolecules, which is essential for creating research probes. These probes can include fluorescently labeled peptides, affinity tags, or imaging agents used in various biological studies. By employing this compound in solid-phase peptide synthesis (SPPS), researchers can construct custom peptide sequences that are then conjugated to reporters like fluorescent dyes or other functional molecules. This enables the tracking of biological processes, visualization of cellular components, or detection of specific analytes. The precise incorporation of the Ile-Gly sequence can also influence the probe's biochemical properties, such as its interaction with target molecules or its stability in biological environments. chemimpex.comchemimpex.com

Application as Cleavable Linkers (e.g., in Antibody-Drug Conjugate Research)

While Fmoc-Gly-Gly-OH and Fmoc-Gly-Gly-Phe-OH are more explicitly mentioned as cleavable linkers in Antibody-Drug Conjugate (ADC) research, the principles of peptide linker design are relevant to this compound. Peptide sequences, including those that could be synthesized using this compound, are employed as cleavable linkers in ADCs. These linkers are designed to connect a cytotoxic drug to an antibody, ensuring the drug is released specifically within target cells, often through enzymatic cleavage. For instance, research has shown that peptide sequences like Pro-Val-Gly-Leu-Ile-Gly can act as enzyme-cleavable linkers, releasing attached drugs in the presence of tumor-associated enzymes such as matrix metalloproteinases (MMPs) nih.govacs.org. Similarly, tetrapeptide linkers like Gly-Gly-Phe-Gly (GGFG) are known for their stability in circulation and efficient cleavage within target cells, a strategy that could be extended to dipeptides like Ile-Gly when incorporated into specific linker designs. The design of such linkers considers the physiological environment of target cells, including protease activity and pH, to achieve controlled drug release. medchemexpress.comglpbio.commedchemexpress.combiosynth.commedchemexpress.com

Derivative Synthesis and Design of Novel Building Blocks Based on Fmoc Ile Gly Oh Scaffolding

Synthesis of Modified Dipeptide Units

The modification of dipeptide units, such as Fmoc-Ile-Gly-OH, enables the creation of specialized building blocks with unique chemical properties. These modifications often involve altering the peptide backbone or incorporating non-natural amino acid surrogates.

Synthesis of Phosphinic Pseudodipeptide Building Blocks (e.g., Fmoc-Gly-Ile Phosphinic Pseudodipeptide)

Phosphinic pseudodipeptides (PPDs) represent a class of peptidomimetics where the amide bond is replaced by a hydrolytically stable phosphinate group nih.govnih.govresearchgate.net. These are particularly valuable as building blocks for designing inhibitors of metalloproteinases, such as matrix metalloproteinases (MMPs) nih.govnih.govresearchgate.netnih.gov. The synthesis of Fmoc-protected phosphinic pseudodipeptides typically involves a Michael-type addition reaction between a bis(trimethylsilyl) phosphonite and an α,β-unsaturated ester derivative, followed by appropriate protection and Fmoc derivatization nih.govnih.govresearchgate.netnih.govnih.govmdpi.com.

Table 1: Synthesis of Phosphinic Pseudodipeptide Building Blocks

| Building Block Example | Key Reagents/Method | Yield (Example) | Application |

| Fmoc-Gly-Ile phosphinic pseudodipeptide (general) | Michael-type addition of bis(trimethylsilyl) phosphonite to acrylate; Adamantyl protection; Fmoc capping | 41% (for a specific analogue) nih.govnih.gov | Building blocks for Matrix Metalloproteinase (MMP) inhibitors nih.govnih.govresearchgate.netnih.govnih.gov |

| Fmoc-NHCH2PO(OAd)CH2CH(2-butyl)CO2H | Michael addition, Adamantyl protection, Fmoc capping nih.govnih.gov | 41% nih.govnih.gov | Intermediate for MMP inhibitors nih.govnih.gov |

| Fmoc-protected phosphinic pseudodipeptides | Three-component condensation of Fmoc-carbamate, aldehydes, and alkylphosphinic acids researchgate.net | Not specified | Directly usable for solid-phase peptide synthesis (SPPS) researchgate.net |

| Fmoc-NHCH2PO(OAd)CH2CH(Pri)CO2H | Michael addition of Cbz-protected aminomethyl phosphinic acid to α-isopropyl-α,β-unsaturated ester, followed by deprotection and Fmoc capping nih.gov | Not specified (good yield for intermediate) nih.gov | Building blocks for MMP inhibitors nih.gov |

α/β-Chimera Peptide Synthesis Utilizing Related Amino Acid Derivatives

The synthesis of α/β-chimera peptides involves the construction of peptide chains that incorporate both α-amino acids and other classes of amino acids, such as β-amino acids or their derivatives d-nb.inforesearchgate.netnih.gov. This approach allows for the creation of novel peptide architectures with potentially altered biological activities and structural properties. Fmoc-protected amino acid derivatives, including those based on the this compound scaffold or related non-canonical amino acids, are crucial for this type of synthesis.

Research in this area has explored the use of β-sugar amino acids (β-SAAs), such as Fmoc-RibAFU(ip)-OH (furanoid) and Fmoc-GlcAPU(Me)-OH (pyranoid), as versatile building blocks d-nb.inforesearchgate.netnih.gov. These β-SAAs, when appropriately Fmoc-protected, can be incorporated into peptide sequences alongside natural α-amino acids using standard Fmoc solid-phase peptide synthesis (SPPS) protocols. The efficient coupling of these diverse amino acid types is critical, and studies have optimized coupling strategies, identifying reagents like PyBOP/DIEA as highly effective for the synthesis of α/β-chimera peptides d-nb.infonih.gov. While this compound itself is an α-dipeptide, the methodologies developed for incorporating β-SAAs highlight the adaptability of Fmoc chemistry for constructing complex peptide architectures with varied amino acid components.

Table 2: α/β-Chimera Peptide Synthesis Strategies

| Chimera Type | β-Amino Acid Derivative Example | α-Amino Acid Component | Coupling Strategy/Reagent | Synthesis Method |

| α/β-Chimera peptides | Fmoc-RibAFU(ip)-OH (furanoid) | Glycine (B1666218) | PyBOP/DIEA, HATU/DIEA, HOBt/DIC d-nb.infonih.gov | Fmoc SPPS d-nb.inforesearchgate.netnih.gov |

| α/β-Chimera peptides | Fmoc-GlcAPU(Me)-OH (pyranoid) | Glycine | PyBOP/DIEA (optimized) d-nb.infonih.gov | Fmoc SPPS d-nb.inforesearchgate.netnih.gov |

| Peptide sequences incorporating α- and β-amino acids | Various β-SAAs | Various α-amino acids | Optimized coupling reagents (e.g., PyBOP) d-nb.infonih.gov | Solid-phase peptide synthesis (SPPS) d-nb.inforesearchgate.netnih.gov |

Exploration of D-Isoleucine Derivatives in Peptide Design

The incorporation of D-amino acids, such as D-Isoleucine, into peptide sequences offers significant advantages in peptide design, primarily related to enhanced stability and controlled conformational properties. Fmoc-D-Ile-OH is a key building block for introducing this stereoisomer into synthetic peptides chempep.comchemimpex.commedchemexpress.compeptide.com.

Impact on Proteolytic Resistance and Enhanced Stability in Peptides

A primary benefit of incorporating D-amino acids, including D-Isoleucine, is the substantial increase in a peptide's resistance to proteolytic degradation chempep.comacs.orgfrontiersin.orgmdpi.comnih.govnih.gov. D-amino acids are not recognized by many proteases that target L-amino acid peptide bonds, thus conferring greater stability in biological environments and extending the peptide's half-life frontiersin.orgnih.govmdpi.com.

Studies have demonstrated that substituting L-amino acids with their D-enantiomers can significantly improve peptide biostability. For example, analogues of the CXCR4 antagonist EPI-X4, modified with N-terminal D-Isoleucine, exhibited enhanced plasma stability, remaining stable for over 8 hours acs.org. Similarly, antimicrobial peptides that had L-lysine and L-arginine residues replaced with D-amino acids displayed remarkable stability in plasma frontiersin.org. In another study, oxytocin (B344502) analogues with D-amino acid substitutions at specific sites showed significantly improved biostability compared to native oxytocin mdpi.com. These findings underscore the utility of D-Isoleucine and other D-amino acids in creating more robust and long-lasting peptide therapeutics and research tools.

Table 3: Impact of D-Isoleucine and D-Amino Acid Substitutions on Peptide Stability

| Peptide/Derivative | D-Isoleucine/D-Amino Acid Role | Observed Effect on Stability | Reference(s) |

| EPI-X4 analogues (e.g., 27, 28) | N-terminal substitution with D-Isoleucine | Enhanced plasma stability (>8 hours) acs.org | acs.org |

| Antimicrobial peptides (e.g., DP06) | Replacement of L-Lysine and L-Arginine residues with D-amino acids | Remarkable stability in plasma; >90% and >60% remaining after 8 and 24 hours, respectively frontiersin.org | frontiersin.org |

| Oxytocin analogues (e.g., P4) | Substitution at Tyrosine, Isoleucine, and Leucine (B10760876) sites with D-AAs | Significantly improved biostability (e.g., 85.1% retained vs. 6.0% for commercial oxytocin after 1.5 hours) mdpi.com | mdpi.com |

| General peptides | Incorporation of D-amino acids (including D-Isoleucine) | Increased resistance to proteolytic degradation; enhanced half-life; resistance to protease enzymes chempep.comfrontiersin.orgnih.govmdpi.com | chempep.comfrontiersin.orgnih.gov |

| KKVVFKVKFKK (antimicrobial peptide) | D-amino acid substitutions (diastereomers and enantiomer) | Improved stability in serum nih.gov | nih.gov |

Influence on Secondary Structure Modulation and Conformational Control

Beyond enhancing stability, the stereochemistry of amino acid residues significantly influences peptide conformation and secondary structure researchgate.netsci-hub.sepsu.edu. Incorporating D-Isoleucine and other D-amino acids can lead to distinct conformational preferences compared to peptides composed solely of L-amino acids researchgate.netsci-hub.se.

Table 4: Influence of D-Isoleucine and D-Amino Acid Substitutions on Peptide Conformation

| Peptide/Derivative | D-Isoleucine/D-Amino Acid Role | Observed Effect on Conformation/Structure | Reference(s) |

| General peptides | Incorporation of D-residues | Induces conformational preferences distinct from L-peptides; influences peptide folding and function researchgate.netsci-hub.sepsu.edu | researchgate.netsci-hub.sepsu.edu |

| General peptides | D-amino acid substitution | Can disrupt α-helices and β-sheets chempep.compsu.edu; can promote β-sheet formation nih.gov | chempep.compsu.edunih.gov |

| Peptide QK | N-terminal substitution with D-amino acids (e.g., D-QK peptide) | Distorted the first helical turn; decreased overall helical content mdpi.com | mdpi.com |

| Peptide sequences | Presence of D-amino acids | Can favor left-handed α-helices (αL) nih.govpsu.edu; D-Pro restricts local conformation and facilitates β-turns psu.edu | nih.govpsu.edu |

| Dipeptide segments | L,D- or D,L- configurations | L,D-segments may form βII' turns; D,L-segments may form βII turns sci-hub.se | sci-hub.se |

| KKVVFKVKFKK (antimicrobial peptide) | D-amino acid substitutions (diastereomers and enantiomer) | All D-amino acid substitutions formed a left-handed alpha-helix and maintained antimicrobial activity nih.gov | nih.gov |

Compound List:

this compound

Fmoc-Ile-(Dmb)Gly-OH

Fmoc-Gly-Ile phosphinic pseudodipeptide

Fmoc-NHCH2PO(OAd)CH2CH(2-butyl)CO2H

Fmoc-NHCH2PO(OAd)CH2CH(Pri)CO2H

Fmoc-NHCH2PO(OAd)CH2CH(Bui)CO2H

Fmoc-RibAFU(ip)-OH

Fmoc-GlcAPU(Me)-OH

Fmoc-D-Ile-OH (N-(9-Fluorenylmethoxycarbonyl)-D-isoleucine)

EPI-X4 analogues (e.g., 27, 28)

Antimicrobial peptides (general class with D-amino acid substitutions)

DP06 (specific antimicrobial peptide)

Oxytocin analogues (e.g., P4)

QK peptide

D-QK peptide

Advanced Analytical and Characterization Techniques for Peptides Synthesized with Fmoc Ile Gly Oh

Spectroscopic Characterization

Spectroscopic methods provide crucial insights into the molecular structure and composition of synthesized peptides.

Mass Spectrometry (MS): Mass spectrometry is indispensable for confirming the molecular weight of a synthesized peptide, thereby verifying its sequence and identifying potential impurities or truncated sequences. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are commonly used. ESI-MS is often coupled with High-Performance Liquid Chromatography (HPLC) for simultaneous separation and mass analysis, allowing for the identification of individual components in a mixture jpt.comalmacgroup.comacs.orgnih.govuniversiteitleiden.nllew.ronih.govmdpi.com. For peptides synthesized with Fmoc-Ile-Gly-OH, MS can confirm the presence and mass of the dipeptide unit within the larger peptide chain. For instance, tandem MS (MS/MS) can provide fragmentation patterns that further validate the sequence researchgate.net.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present within a peptide molecule. It is particularly useful for identifying characteristic vibrational modes associated with the peptide backbone, such as amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands lew.roresearchgate.netnih.govscispace.com. FTIR can confirm the presence of peptide bonds and help in identifying structural features, although it is generally less sensitive for detailed sequence analysis compared to MS or CD. It can also be used to confirm the presence of protecting groups or modifications.

Chromatographic Techniques for Purity Assessment

Chromatographic methods are essential for separating the target peptide from synthesis by-products and quantifying its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of synthetic peptides jpt.comalmacgroup.comlcms.czaltabioscience.comrenyi.hursc.orgpsu.eduscielo.org.mx. This technique separates peptides based on their hydrophobicity, typically using a gradient of water and an organic solvent (e.g., acetonitrile) with an acidic modifier like trifluoroacetic acid (TFA) lcms.czaltabioscience.comrsc.org. The UV detection wavelength is commonly set around 210-230 nm to detect the peptide bond almacgroup.comaltabioscience.com. RP-HPLC allows for the quantification of the main peptide product relative to impurities such as deletion sequences, truncated peptides, or incompletely deprotected peptides almacgroup.comaltabioscience.com. Coupling HPLC with Mass Spectrometry (HPLC-MS) provides both separation and molecular weight confirmation, offering a comprehensive analysis of purity and identity jpt.comalmacgroup.comacs.orgnih.govuniversiteitleiden.nlmdpi.com. Chiral HPLC can also be employed to assess the enantiomeric purity of amino acids used in synthesis or potential racemization during the process researchgate.netphenomenex.com.

In-process Monitoring and Quality Control

In-process monitoring ensures that each step of the peptide synthesis proceeds efficiently, minimizing errors and maximizing yield.

Kaiser Test (Ninhydrin Test): The Kaiser test is a qualitative colorimetric assay used to detect the presence of free primary amines on the resin during solid-phase peptide synthesis (SPPS) chempep.comiris-biotech.depeptide.comthermofisher.comijrps.com. A positive result (blue color) indicates the presence of unreacted amino groups, signaling an incomplete coupling reaction, while a negative result (yellow/colorless) suggests complete coupling. This test is crucial for monitoring the efficiency of amino acid coupling steps when using this compound. However, it's important to note that the Kaiser test can sometimes be unreliable for certain amino acids like proline or can yield false positives due to Fmoc group lability under the test conditions peptide.comijrps.com.

UV-Vis Spectroscopy: UV-Vis spectroscopy is particularly useful in Fmoc-based SPPS for monitoring the deprotection step. The Fmoc group is cleaved by secondary amines (e.g., piperidine), releasing dibenzofulvene, which forms a chromophoric adduct with the amine. This adduct absorbs strongly in the UV region (around 289.9 nm or 301.0 nm), allowing for real-time monitoring of Fmoc removal chempep.comiris-biotech.detec5usa.comvapourtec.comrsc.orgresearchgate.net. This optical monitoring provides a quantitative measure of the deprotection efficiency and can be integrated into automated synthesizers. However, the presence of solvents like DMF can interfere with the detection of low concentrations of the Fmoc chromophore vapourtec.com.

Data Tables

To illustrate the application of these techniques, consider the following hypothetical data that might be obtained during the analysis of a peptide synthesized using this compound.

Table 1: Hypothetical Mass Spectrometry Data

| Analyte | Expected Mass (Da) | Observed Mass (Da) | Mass Error (ppm) |

| This compound | 378.43 | 378.43 | 0 |

| Target Peptide | 1234.56 | 1234.57 | 8.1 |

| Impurity A | 1190.53 | 1190.54 | 8.4 |

| Impurity B (del) | 1121.43 | 1121.42 | -8.9 |

Note: "del" indicates a deletion sequence.

Table 2: Hypothetical HPLC Purity Analysis

| Peak ID | Retention Time (min) | Area (AU*min) | % Purity | Identity |

| 1 | 5.25 | 15000 | 95.0 | Target Peptide |

| 2 | 7.80 | 500 | 3.2 | Impurity A |

| 3 | 4.10 | 250 | 1.6 | Impurity B |

| 4 | 9.50 | 50 | 0.3 | Impurity C |

| Total | 15800 | 100.0 |

Note: AUmin refers to Area Under the Curve in arbitrary units integrated over time.*

Table 3: Hypothetical In-process Monitoring (Kaiser Test)

| Synthesis Step | Observation (Kaiser Test) | Interpretation | Action Taken |

| Coupling 1 | Intense Blue | Coupling incomplete | Repeat coupling step |

| Coupling 1 (2nd) | Faint Blue | Coupling nearly complete | Proceed to next step (capping may be considered) |

| Coupling 2 | Yellow/Colorless | Coupling complete | Proceed to next step |

Table 4: Hypothetical UV-Vis Monitoring (Fmoc Deprotection)

| Deprotection Cycle | Absorbance at 289.9 nm (AU) | Interpretation |

| Cycle 1 | 0.85 | Significant Fmoc cleavage observed |

| Cycle 2 | 0.15 | Minimal residual Fmoc cleavage observed |

| Cycle 3 | 0.05 | Fmoc cleavage complete |

Future Directions and Emerging Research Avenues in Fmoc Ile Gly Oh Research

Innovations in High-Throughput Synthesis and Automation

The synthesis of dipeptides like Fmoc-Ile-Gly-OH is poised for significant advancement through innovations in automation and high-throughput methodologies. The foundation of these advancements is Solid-Phase Peptide Synthesis (SPPS), a technology that has been consistently refined since its introduction. americanpeptidesociety.org Modern automated peptide synthesizers, which build upon SPPS principles, have revolutionized the field by standardizing the repetitive cycles of deprotection, coupling, and washing, thereby ensuring reliable outcomes and minimizing human error. americanpeptidesociety.orgnih.gov

Recent innovations focus on increasing the speed, efficiency, and quality of synthesis. Microwave-assisted SPPS, for example, utilizes controlled heating to accelerate coupling reactions, which is particularly useful for sterically hindered residues, leading to improved yield and purity. americanpeptidesociety.orgbiotage.com Furthermore, the development of novel reagents and methodologies continues to push the boundaries of what is possible. For instance, new coupling agents and specialized cocktails are being designed to enhance reaction efficiency at elevated temperatures, which can significantly shorten coupling times while reducing side reactions like racemization.

Automation extends beyond the synthesis itself. Real-time monitoring of the Fmoc deprotection step using UV detection is a key feature in modern synthesizers, allowing for precise control over reaction completion and helping to prevent common side reactions that can reduce the purity of the final product. americanpeptidesociety.orgnih.gov Additionally, fully automated systems have been developed that integrate complex steps such as on-resin disulfide bridge formation and the synthesis of peptide thioesters, which are crucial intermediates for protein synthesis via fragment ligation. nih.govacs.org These integrated systems reduce the need for manual intervention and avoid cumbersome purification steps. acs.org

Future developments are expected to focus on even greater efficiency and sustainability. Technologies like Molecular Hiving™ aim to reduce the significant solvent consumption associated with traditional SPPS by using processes free of hazardous solvents like DMF and NMP. bachem.com Such innovations not only make the synthesis of building blocks like this compound more environmentally friendly but also more cost-effective for large-scale production. bachem.com The continuous improvement of automated platforms and synthetic protocols will make custom dipeptides more accessible for a wide range of research applications. springernature.comnih.gov

Table 1: Comparison of Peptide Synthesis Technologies

| Technology | Key Features | Advantages | Relevant Compounds |

|---|---|---|---|

| Automated SPPS | Robotic systems for deprotection, coupling, and washing steps. americanpeptidesociety.org | High reproducibility, reduced manual labor, supports parallel synthesis. americanpeptidesociety.org | This compound |

| Microwave-Assisted SPPS | Utilizes microwave energy for controlled heating during synthesis. biotage.com | Accelerated coupling reactions, improved yields and purity for difficult sequences. americanpeptidesociety.orgbiotage.com | Fmoc-amino acids |

| Continuous Flow Synthesis | Reagents are continuously pumped through a solid-phase support column. nih.gov | Increased mixing efficiency, faster reaction times, real-time UV monitoring. nih.gov | Peptides, Glycopeptides |

| Molecular Hiving™ | Tag-assisted solution-phase synthesis, reducing solvent use. bachem.com | Reduced consumption of solvents and reagents, CMR-free process, easier scale-up. bachem.com | Shorter peptides |

Expanding Applications in Biomaterials and Self-Assembling Systems (e.g., Hydrogel Formation from Fmoc-Dipeptides)

Fmoc-dipeptides, including this compound, are gaining significant attention for their ability to self-assemble into nanostructured hydrogels. manchester.ac.uk These highly hydrated, three-dimensional scaffolds have immense potential in fields like tissue engineering, 3D cell culture, and controlled drug delivery. manchester.ac.ukacs.org The self-assembly process is driven by a combination of non-covalent interactions: π-π stacking between the aromatic Fmoc groups and hydrogen bonding between the peptide backbones, which often leads to the formation of β-sheet-like structures. manchester.ac.uk

The specific amino acid sequence of the dipeptide plays a crucial role in determining the final properties of the hydrogel. Researchers have demonstrated that by substituting amino acid residues, it is possible to tune the mechanical properties, such as stiffness and elasticity, of the resulting hydrogel. acs.org This molecular-level control allows for the design of "smart" biomaterials that can respond to specific environmental triggers like pH. manchester.ac.uk For example, a change in pH can alter the ionization state of the peptide, inducing a structural transition that leads to gel formation. manchester.ac.uk

The resulting hydrogels often exhibit desirable properties for biomedical applications, such as shear-thinning and self-healing capabilities. acs.org Shear-thinning allows the hydrogel to be injected through a syringe, while the ability to self-heal ensures that it regains its structural integrity afterward. acs.orgrsc.org These characteristics make Fmoc-dipeptide hydrogels ideal candidates for use as injectable fillers in procedures like endoscopic submucosal dissection. acs.org

Table 2: Properties of Fmoc-Dipeptide Hydrogels

| Property | Description | Driving Mechanism | Potential Application |

|---|---|---|---|

| Self-Assembly | Spontaneous organization of dipeptides into nanofibers that form a 3D network. manchester.ac.uk | π-π stacking of Fmoc groups and hydrogen bonding of peptide backbones. manchester.ac.uk | Tissue Engineering Scaffolds manchester.ac.uk |

| Tunable Mechanics | The stiffness and elasticity of the hydrogel can be controlled by the amino acid sequence. acs.org | Synergistic effects of hydrophobic interactions and hydrogen bonds. acs.org | 3D Cell Culture Media manchester.ac.uk |

| Shear-Thinning | The hydrogel becomes less viscous under shear stress, allowing it to flow. acs.org | Reversible disruption of non-covalent interactions. | Injectable Drug Delivery Systems rsc.org |

| Self-Healing | The ability to spontaneously reform its structure after being disrupted. acs.org | Re-establishment of hydrogen bonding and hydrophobic interactions. acs.org | Endoscopic Fillers acs.org |

Novel Research Tool Development and Probe Synthesis Leveraging this compound Derivatives

The unique chemical structure of this compound makes it a versatile starting material for the synthesis of sophisticated research tools and molecular probes. The Fmoc protecting group, beyond its primary role in peptide synthesis, possesses inherent fluorescent properties that can be exploited for detection purposes. nih.govwhiterose.ac.uk Derivatives of this compound can be engineered to act as probes for various biological and chemical systems.

One emerging area is the development of "safety-catch" linkers and self-purifying systems for chemical synthesis. acs.orgnih.gov By incorporating a dipeptide like this compound into a larger construct attached to a solid support, it can be used to facilitate complex chemical transformations. For example, methods have been developed for the automated synthesis of peptide thioesters, which are critical intermediates for protein ligation, using a strategy that avoids the need for final HPLC purification. acs.org This approach streamlines the production of building blocks for creating larger, more complex proteins.

Furthermore, Fmoc-dipeptide derivatives can be functionalized to create probes for biomolecular detection. By attaching reporter molecules such as fluorophores, quenchers, or affinity tags to the dipeptide scaffold, researchers can design tools for studying protein-protein interactions, enzyme activity, or cellular imaging. The specific Ile-Gly sequence could be used to target particular enzymes or binding pockets, providing specificity to the probe. For instance, Fmoc-amino acid derivatives have been successfully used to derivatize lipids and other biomarkers, enabling their detection by UV, fluorescence, and mass spectrometry at very low concentrations. whiterose.ac.uk

The development of novel handles for SPPS is another active area of research where this compound derivatives could be applied. acs.org These handles are specialized linkers that attach the peptide to the solid support and allow for cleavage under specific, mild conditions, enabling the synthesis of protected peptide fragments. acs.org These fragments can then be assembled into larger proteins, a strategy known as convergent protein synthesis. The dipeptide could be part of a novel linker design, offering new possibilities for the chemical synthesis of complex biomolecules.

常见问题

Q. Q1. What are the standard protocols for synthesizing Fmoc-Ile-Gly-OH, and how can researchers ensure reproducibility?

Answer: this compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key steps include:

- Coupling : Use coupling agents like HBTU/HOBt or DIC/Oxyma in DMF, with a 2-4 fold molar excess of amino acid derivatives .

- Deprotection : Remove the Fmoc group with 20% piperidine in DMF, monitored via UV absorbance at 301 nm .

- Purification : Employ reverse-phase HPLC with a C18 column and acetonitrile/water gradients (0.1% TFA) to achieve >95% purity .

Reproducibility requires strict control of reaction time, temperature (20–25°C), and anhydrous conditions. Document all parameters (e.g., equivalents, solvent volumes) in line with ICH guidelines for traceability .

Q. Q2. How should this compound be characterized to confirm identity and purity?

Answer:

- Mass Spectrometry (MS) : Use ESI-MS or MALDI-TOF to confirm molecular weight (e.g., expected [M+H]+ for C24H26N2O5: 423.19 Da) .

- NMR Spectroscopy : Analyze 1H/13C NMR in DMSO-d6 to verify backbone signals (e.g., Fmoc aromatic protons at 7.3–7.8 ppm, glycine α-protons at 3.8–4.1 ppm) .

- HPLC : Monitor retention time against a certified reference standard, ensuring single peak elution .

Advanced Research Questions

Q. Q3. How can researchers mitigate racemization during this compound synthesis, particularly at the isoleucine residue?

Answer: Racemization risk increases with prolonged coupling times or basic conditions. Mitigation strategies include:

Q. Q4. How should conflicting data on this compound solubility and stability be resolved?

Answer: Data discrepancies often arise from solvent purity, temperature, or storage conditions. Systematic approaches include:

- Solvent Screening : Test solubility in DMF, DMSO, or THF under inert atmospheres, noting precipitation thresholds .

- Stability Studies : Use accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify decomposition products (e.g., Fmoc cleavage or glycine oxidation) .

- Statistical Analysis : Apply ANOVA to compare results across labs, controlling for variables like reagent lot or humidity .

Q. Q5. What methodological frameworks are recommended for designing studies using this compound in complex peptide assemblies?

Answer: Adopt the PICOT framework to structure research questions:

- Population : Target peptide sequence (e.g., β-sheet forming peptides).

- Intervention : Incorporation of this compound at specific positions.

- Comparison : Benchmark against other hydrophobic residues (e.g., Leu, Val).

- Outcome : Measure effects on secondary structure (CD spectroscopy) or aggregation kinetics (Thioflavin T assays) .

- Time : Define reaction timelines for coupling efficiency and post-assembly stability .

Q. Q6. How can researchers address low yields during this compound incorporation into large peptides (>30 residues)?

Answer: Low yields often stem from steric hindrance or incomplete deprotection. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。